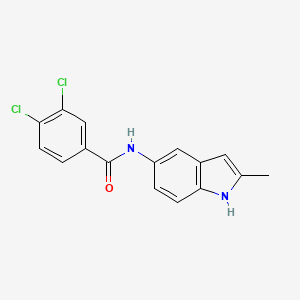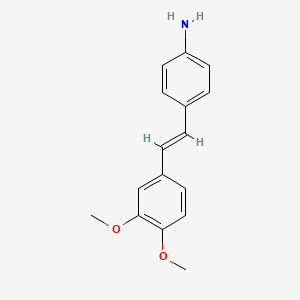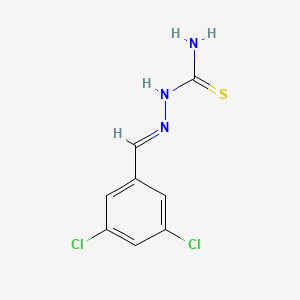
3,5-Dichlorobenzaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichlorobenzaldehyde thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dichlorobenzaldehyde thiosemicarbazone can be synthesized through the reaction of 3,5-dichlorobenzaldehyde with thiosemicarbazide. The reaction typically involves mixing equimolar amounts of 3,5-dichlorobenzaldehyde and thiosemicarbazide in an appropriate solvent such as ethanol. The mixture is then heated under reflux conditions for several hours until the reaction is complete. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichlorobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Complexation Reactions: It forms stable complexes with metal ions, which can enhance its biological activity.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and are carried out in solvents like ethanol under reflux conditions.
Complexation Reactions: Involve metal salts such as copper(II) chloride or nickel(II) chloride in aqueous or alcoholic solutions.
Major Products Formed
Schiff Bases: Formed from condensation reactions with aldehydes or ketones.
Metal Complexes: Formed from reactions with metal salts, which can exhibit enhanced biological activities.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3,5-dichlorobenzaldehyde thiosemicarbazone involves its ability to form stable complexes with metal ions, which can enhance its biological activity. In the case of its anticancer properties, the compound induces apoptosis in cancer cells through ROS-mediated pathways. This involves the generation of reactive oxygen species that cause oxidative stress and damage to cellular components, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorobenzaldehyde thiosemicarbazone
- 3,4-Dimethoxybenzaldehyde thiosemicarbazone
- 4-Bromobenzaldehyde thiosemicarbazone
Uniqueness
3,5-Dichlorobenzaldehyde thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 5 positions can enhance its ability to form stable metal complexes and may contribute to its potent biological activities compared to other thiosemicarbazone derivatives .
Propriétés
Formule moléculaire |
C8H7Cl2N3S |
|---|---|
Poids moléculaire |
248.13 g/mol |
Nom IUPAC |
[(E)-(3,5-dichlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7Cl2N3S/c9-6-1-5(2-7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+ |
Clé InChI |
OTKIBPHYGDDNDE-UUILKARUSA-N |
SMILES isomérique |
C1=C(C=C(C=C1Cl)Cl)/C=N/NC(=S)N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



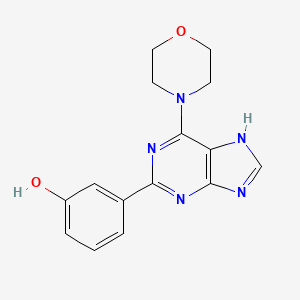
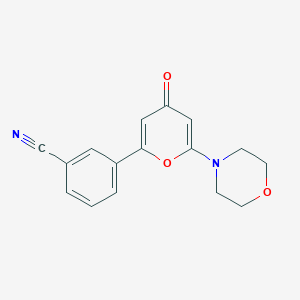
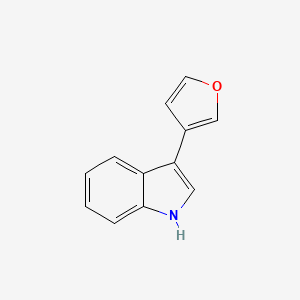
![3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B10842613.png)


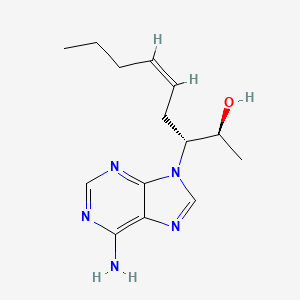
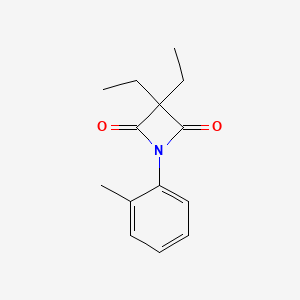
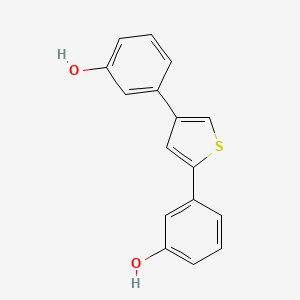
![3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol](/img/structure/B10842655.png)

